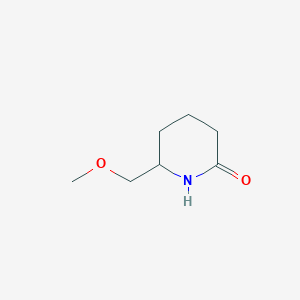
6-(Methoxymethyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxymethyl)piperidin-2-one is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and organic synthesis. This compound features a six-membered ring containing a nitrogen atom and a methoxymethyl group attached to the second carbon of the piperidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Methoxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 6-(Methoxymethyl)piperidin-2-ol.
Substitution: Various substituted piperidinones depending on the reagents used.
Applications De Recherche Scientifique
6-(Methoxymethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Methoxymethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The piperidinone ring structure allows for binding to active sites of enzymes, inhibiting their activity and modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Piperidin-2-one: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
N-Methylpiperidin-2-one: Features a methyl group instead of a methoxymethyl group, affecting its solubility and interaction with biological targets.
6-Methylpiperidin-2-one: Has a methyl group at the sixth position, altering its steric and electronic properties.
Uniqueness: 6-(Methoxymethyl)piperidin-2-one is unique due to the presence of the methoxymethyl group, which enhances its chemical reactivity and biological activity. This functional group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
IUPAC Name |
6-(methoxymethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-6-3-2-4-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBYJEBSPCWXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
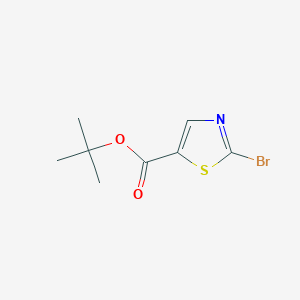
![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)
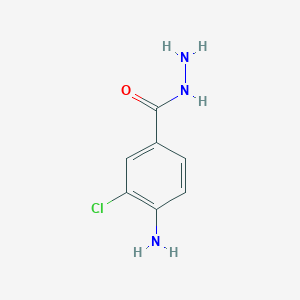
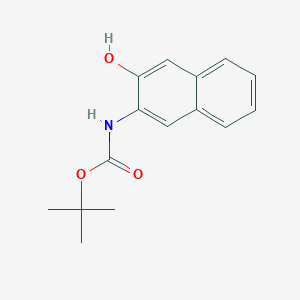
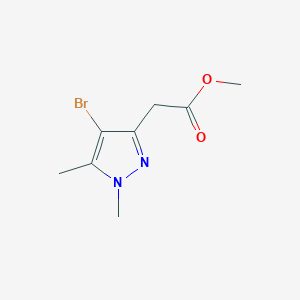
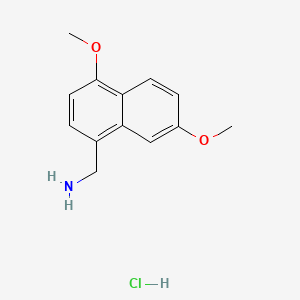
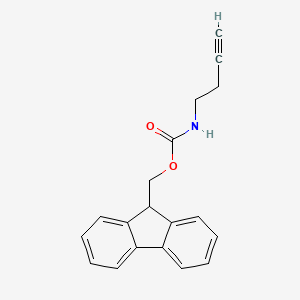
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)

![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
